molecular formula C15H12O3 B1254868 Fluoren-9-ylmethyl hydrogen carbonate

Fluoren-9-ylmethyl hydrogen carbonate

Cat. No. B1254868
M. Wt: 240.25 g/mol
InChI Key: FGIVSGPRGVABAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoren-9-ylmethyl hydrogen carbonate is a carbonate ester.

Scientific Research Applications

Crystal Structure Analysis

  • Molecular and Crystal Structures : Fluoren-9-ylmethyl hydrogen carbonate derivatives have been analyzed for their molecular and crystal structures. In one study, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine was examined, revealing a slightly pyramidalized molecular plane in the O=C—NH—Cα unit, indicating a reduction in the character of the sp2 hybrids in the molecular plane (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Chemical Synthesis

  • Hydroxy-group Protection : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in chemical synthesis, especially in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This protection is beneficial due to its stability against a variety of acid- and base-labile conditions, and it can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982); (Gregar & Gervay-Hague, 2004).

  • Preparation of Amine Derivatives : Fluoren-9-ylmethyl hydrogen carbonate is used in the synthesis of amine derivatives, such as the preparation of 9-fluorenylmethyloxycarbonyl derivatives of hydroxyamino acids. These compounds are prepared in high yields, demonstrating the efficiency of fluoren-9-ylmethyl hydrogen carbonate in chemical synthesis (Paquet, 1982).

Biochemistry and Pharmacology

  • Enzyme Activity : Research into the oxidative activity of enzymes on fluorene derivatives has been conducted. For instance, Phanerochaete chrysosporium, a fungus, has been shown to metabolize fluorene to 9-hydroxyfluorene via 9-fluorenone. This study provides insight into the biochemical pathways and enzyme activities involved in fluorene oxidation (Bogan, Lamar, & Hammel, 1996).

Physical Chemistry

  • Study of Carbocations : Studies on substituted fluorenyl cations, such as 9-(diphenylmethyl)fluoren-9-yl cation, have been conducted to understand their transformation and the mechanics of hydrogen shift in these molecules. This research contributes to the broader understanding of carbocations in physical chemistry (Mladenova et al., 2001).

properties

IUPAC Name

9H-fluoren-9-ylmethyl hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVSGPRGVABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoren-9-ylmethyl hydrogen carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoren-9-ylmethyl hydrogen carbonate
Reactant of Route 2
Reactant of Route 2
Fluoren-9-ylmethyl hydrogen carbonate
Reactant of Route 3
Fluoren-9-ylmethyl hydrogen carbonate
Reactant of Route 4
Reactant of Route 4
Fluoren-9-ylmethyl hydrogen carbonate
Reactant of Route 5
Reactant of Route 5
Fluoren-9-ylmethyl hydrogen carbonate
Reactant of Route 6
Reactant of Route 6
Fluoren-9-ylmethyl hydrogen carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.